molecular formula C15H17NO5 B3147019 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-59-2

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

Cat. No.: B3147019
CAS No.: 61312-59-2
M. Wt: 291.30 g/mol
InChI Key: MGPMEYRPZPIHIL-JYRVWZFOSA-N
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Description

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate (CAS: 61312-59-2) is a β-keto ester derivative featuring a conjugated enone system and a 2-nitrophenyl substituent. Its structure comprises:

  • Ester group: 2-methylpropyl (isobutyl) moiety.
  • Core: 3-oxobutanoate backbone with a 2-nitrophenylmethylidene group at the α-position.

Properties

CAS No.

61312-59-2

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

2-methylpropyl (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

InChI

InChI=1S/C15H17NO5/c1-10(2)9-21-15(18)13(11(3)17)8-12-6-4-5-7-14(12)16(19)20/h4-8,10H,9H2,1-3H3/b13-8-

InChI Key

MGPMEYRPZPIHIL-JYRVWZFOSA-N

SMILES

CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Isomeric SMILES

CC(C)COC(=O)/C(=C\C1=CC=CC=C1[N+](=O)[O-])/C(=O)C

Canonical SMILES

CC(C)COC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of 2-nitrobenzaldehyde with 2-methylpropyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity samples.

Chemical Reactions Analysis

Types of Reactions

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen atoms.

    Reduction: Amino derivatives with the nitro group converted to an amine.

    Substitution: Compounds with new functional groups replacing the nitro group.

Scientific Research Applications

Organic Synthesis

The compound serves as an intermediate in organic synthesis due to its reactive functional groups. It can be used to create various derivatives that may have enhanced biological activities or different chemical properties.

Biological Interaction Studies

Research has indicated that 2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate may interact with various biomolecules, including enzymes and receptors. Preliminary studies suggest potential modulation of specific biological pathways, which necessitates further investigation to elucidate its therapeutic potential and safety profile.

Pharmaceutical Applications

Given its structural similarities to other bioactive compounds, this compound could be explored for potential pharmaceutical applications, particularly in the development of new drugs targeting specific diseases. Its role as an impurity standard in pharmaceuticals has been noted, indicating its relevance in quality control processes.

Case Studies and Research Findings

Several studies have explored the interactions and potential applications of this compound:

  • Interaction Studies : Research focusing on the biological interactions of this compound has indicated its potential to modulate enzyme activities, which could lead to therapeutic applications in metabolic disorders.
  • Synthetic Pathway Development : Investigations into efficient synthetic pathways for producing this compound have demonstrated its utility as a building block for more complex organic molecules.
  • Pharmacological Screening : Preliminary pharmacological screening has shown promising results regarding the compound's efficacy against certain biological targets, warranting further exploration into its medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the oxobutanoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitutional Effects

Table 1: Structural and Property Comparison
Compound Name (CAS) Ester Group Nitro Position Melting Point (°C) Key Features (Evidence Source)
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate (61312-59-2) Isobutyl 2-nitrophenyl 68–69 High thermal stability; conjugated enone system .
Isopropyl 2-(3-nitrobenzylidene)-3-oxobutanoate Isopropyl 3-nitrophenyl N/A Meta-nitro substitution reduces steric hindrance; used as an intermediate in antihypertensive drug synthesis (e.g., azelnidipine) .
Methyl 2-[(3-nitrophenyl)methylene]-3-oxobutanoate (119128-13-1) Methyl 3-nitrophenyl N/A Smaller ester group enhances solubility in polar solvents; lower molecular weight (247.23 g/mol) .
(3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one Cyclic ester 2-nitrophenyl N/A Lactone ring increases rigidity; synthesized via polyphosphoric acid-mediated cyclization .
Key Observations :

Ester Group Influence :

  • Isobutyl and isopropyl esters exhibit higher hydrophobicity (logP) compared to methyl esters, impacting solubility and bioavailability.
  • Cyclic esters (e.g., lactones) demonstrate enhanced conformational stability .

Meta-nitro (3-nitrophenyl): Reduces steric strain, favoring reactions like Michael additions .

Thermal Stability :

  • The main compound’s high boiling point (424°C) suggests strong intermolecular forces due to its extended conjugation and isobutyl group .
Reactivity Trends :
  • β-Keto esters with electron-withdrawing groups (e.g., nitro) are prone to keto-enol tautomerism, enhancing their utility in heterocyclic synthesis (e.g., pyrazoles, pyridines) .
  • Ortho-nitro derivatives may exhibit intramolecular hydrogen bonding, affecting crystallization and melting points .

Biological Activity

Overview

2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, also known by its CAS number 61312-59-2, is an organic compound characterized by a complex structure that includes a nitrophenyl group and a ketone functional group. Its molecular formula is C15H17NO5, with a molar mass of approximately 291.3 g/mol. The compound appears as a solid, typically off-white to pale beige, with a melting point of 68-69 °C and a boiling point of 424 °C.

The compound exhibits slight solubility in solvents such as chloroform and methanol. It is important to store it in an amber vial at -20 °C under an inert atmosphere to maintain stability.

PropertyValue
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Melting Point68-69 °C
Boiling Point424 °C
SolubilitySlightly soluble in chloroform and methanol

Synthesis

The synthesis of this compound typically involves the condensation of 2-nitrobenzaldehyde with 2-methylpropyl acetoacetate in the presence of a base such as sodium ethoxide under reflux conditions.

Biological Activity

The biological activity of this compound has been explored primarily through its interactions with various biomolecules, including enzymes and receptors. Preliminary studies suggest that it may modulate specific biological pathways, indicating potential therapeutic applications.

The mechanism of action involves interactions at the molecular level where the nitrophenyl group can participate in electron transfer reactions, while the oxobutanoate moiety can form hydrogen bonds with target molecules. These interactions may lead to modulation of enzyme and receptor activities, resulting in various biological effects.

Research Findings

Current research has focused on the potential therapeutic properties of this compound, particularly its antimicrobial and anticancer activities. In vitro studies have indicated that it may exhibit inhibitory effects on certain cancer cell lines, although comprehensive studies are still needed to establish these effects conclusively.

Case Study: Anticancer Activity

A study investigating the anticancer properties of structurally similar compounds found that derivatives with nitrophenyl groups often exhibited significant cytotoxicity against various cancer cell lines. The exact IC50 values for these compounds vary widely but suggest potential for further development into therapeutic agents.

Interaction Studies

Interaction studies have indicated that this compound could engage in significant interactions with enzymes involved in metabolic pathways. For instance, its potential to inhibit certain enzymes related to cell proliferation has been noted, warranting further investigation into its role as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 2-methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a Knoevenagel condensation between 2-nitrobenzaldehyde and 3-oxobutanoic acid derivatives, followed by esterification with 2-methylpropanol. Key steps include:

  • Condensation : Use a base catalyst (e.g., piperidine) under reflux in anhydrous ethanol to form the α,β-unsaturated ketone intermediate .
  • Esterification : React the intermediate with 2-methylpropanol in the presence of an acid catalyst (e.g., H₂SO₄) under controlled temperatures (60–80°C) to avoid side reactions .
  • Yield Optimization : Purity of the aldehyde (>95%) and stoichiometric ratios (1:1.1 aldehyde:ketoester) are critical. Catalytic amounts of molecular sieves can improve condensation efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals for the nitrophenyl group (δ 7.5–8.5 ppm for aromatic protons) and the methylidene proton (δ ~8.2 ppm, singlet). The 3-oxobutanoate ester carbonyl appears at δ ~170 ppm in ¹³C NMR .
  • IR Spectroscopy : Look for strong stretches at ~1720 cm⁻¹ (ester C=O) and ~1520/1350 cm⁻¹ (NO₂ asymmetric/symmetric stretching) .
  • Mass Spectrometry : The molecular ion peak (m/z ~307) and fragments corresponding to the loss of the 2-methylpropyl group (m/z ~211) confirm the structure .

Q. What safety precautions are necessary when handling this compound in the lab?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors, especially during reflux steps .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent spreading .

Q. How can researchers distinguish between E/Z isomers of the methylidene group in this compound?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between the methylidene proton and adjacent groups. For the E-isomer, cross-peaks between the methylidene proton and the nitro group are absent .
  • UV-Vis Spectroscopy : The E-isomer typically exhibits a hypsochromic shift (~10–15 nm) compared to the Z-isomer due to reduced conjugation .

Advanced Research Questions

Q. What reaction mechanisms underpin the compound’s participation in cyclization or nucleophilic addition reactions?

Methodological Answer:

  • Cyclization : The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines), followed by intramolecular esterification to form heterocycles (e.g., substituted pyrrolidines). DFT studies suggest the reaction proceeds via a zwitterionic intermediate .
  • Electrophilic Aromatic Substitution : The nitrophenyl group directs incoming electrophiles to the meta position, as shown in bromination studies .

Q. How can analytical methods be optimized to resolve contradictions in reported spectral data for this compound?

Methodological Answer:

  • Variable Temperature NMR : Use to identify dynamic effects (e.g., keto-enol tautomerism) that may obscure signals .
  • High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion fragmentation patterns caused by isotopic interference .
  • Cross-Validation : Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d6) to isolate solvent-induced shifts .

Q. How do solvent polarity and catalyst choice impact discrepancies in reported synthetic yields?

Methodological Answer:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase condensation rates but may promote side reactions (e.g., hydrolysis). Non-polar solvents (toluene) favor purity but require longer reaction times .
  • Catalyst Comparison : Base catalysts like DBU improve yields (85–90%) over piperidine (70–75%) but may complicate purification due to byproduct formation .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (FMOs) and predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD) Simulations : Simulate solvent interactions to optimize reaction conditions (e.g., solvent choice, temperature gradients) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate

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